molecular formula C20H21NO5S3 B3019904 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896343-77-4

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B3019904
CAS No.: 896343-77-4
M. Wt: 451.57
InChI Key: PSHDZLQBGJERED-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is an organic compound that features a methoxy group, a thiophene ring, and a tosyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tosylated Intermediate: The initial step involves the tosylation of an appropriate precursor, such as 2-(thiophen-2-yl)ethanol, using tosyl chloride in the presence of a base like pyridine.

    Coupling with Benzenesulfonamide: The tosylated intermediate is then coupled with 4-methoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy and tosyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s structural features make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It can be employed in studies investigating the interactions of sulfonamide derivatives with biological targets.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S3/c1-15-5-9-17(10-6-15)28(22,23)20(19-4-3-13-27-19)14-21-29(24,25)18-11-7-16(26-2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDZLQBGJERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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